molecular formula C16H22N4O4S B2837836 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034326-94-6

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2837836
CAS No.: 2034326-94-6
M. Wt: 366.44
InChI Key: UTLBXZYFXDJSSM-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O4S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, highlighting their potential applications in antimicrobial activities. Patel et al. (2020) conducted a study where ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate was reacted with 4-amino salicylic acid to afford a compound with potential antimicrobial activity against both gram-positive and gram-negative bacteria. This research emphasizes the compound's role in synthesizing organic ligands with furan rings and their utility in antimicrobial applications Patel, 2020.

Antimicrobial and Antituberculosis Activity

The compound's derivatives have shown promise in antimicrobial and antituberculosis activities. Jeankumar et al. (2013) designed and synthesized a series of compounds based on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluating their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, and cytotoxicity. These compounds, particularly ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising activity against MTB, indicating potential applications in treating tuberculosis Jeankumar et al., 2013.

Anticancer Activity

The synthesis and evaluation of 1,3,4-oxadiazole bearing compounds, including N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been conducted to explore their biological activities. Khalid et al. (2016) synthesized a range of N-substituted derivatives and tested them against Gram-negative and Gram-positive bacteria, showing moderate to talented activity. This research indicates the compound's derivatives' potential in developing new treatments for various bacterial infections Khalid et al., 2016.

Insecticidal Activity

Research by Ohno et al. (2010) on 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide analogs revealed that certain derivatives exhibit high insecticidal activity. This study illustrates the potential utility of the compound in developing new insecticidal agents, highlighting the significance of substituent variations on the pyrazole ring for enhancing activity Ohno et al., 2010.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-25(22,23)20-7-4-13(5-8-20)16(21)17-6-9-19-12-14(11-18-19)15-3-2-10-24-15/h2-3,10-13H,4-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLBXZYFXDJSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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